3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, a tricyclic scaffold combining pyrazole and quinoline moieties. Its structure features a 4-fluorophenyl group at position 3, 7,8-dimethoxy substitutions on the quinoline core, and a 3-methylbenzyl group at position 5 (). Functionally, it acts as a small-molecule agonist of neurotensin receptor 1 (NTR1) and has been used in assays to evaluate selectivity against GPR35, a GPCR involved in metabolic and inflammatory pathways. The compound’s pharmacological relevance is linked to its structural flexibility, enabling modulation of receptor binding and signaling.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-16-5-4-6-17(11-16)14-30-15-21-25(18-7-9-19(27)10-8-18)28-29-26(21)20-12-23(31-2)24(32-3)13-22(20)30/h4-13,15H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTUWWIBPCHWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a pyrazole ring, followed by the introduction of the quinoline moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Structural Representation
The compound features a pyrazolo[4,3-c]quinoline core with methoxy and fluorinated phenyl substituents. This unique arrangement contributes to its reactivity and interaction with biological targets.
Chemistry
Synthesis and Building Blocks
- The compound serves as a versatile building block for synthesizing more complex organic molecules.
- It is utilized in coordination chemistry as a ligand due to its ability to form stable complexes with metal ions.
Biology
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.
- Antiviral Effects : Preliminary investigations suggest potential in inhibiting viral replication.
- Anticancer Activity : The compound has been evaluated for its ability to induce apoptosis in cancer cells.
Medicine
Therapeutic Applications
The compound is under investigation for its potential therapeutic uses:
- Anti-inflammatory Effects : It may inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in inflammatory pathways.
- Drug Development : Ongoing research aims to develop novel drugs targeting specific molecular pathways implicated in various diseases.
Case Study 1: Anticancer Activity
A study conducted on the effects of the compound on breast cancer cell lines demonstrated significant cytotoxic effects at low concentrations. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential for therapeutic development in oncology.
Case Study 2: Anti-inflammatory Properties
Research evaluating the compound's impact on inflammatory markers in animal models showed a marked reduction in edema and pain response. These findings suggest its applicability in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Modifications and Pharmacological Targets
Impact of Substituents :
- Fluorine : The 4-fluorophenyl group in the target compound enhances receptor binding via hydrophobic and electrostatic interactions, a feature shared with ELND006’s difluoro substitutions.
- Methoxy vs. Ethoxy : Ethoxy groups (e.g., ) increase lipophilicity but may reduce metabolic stability compared to methoxy.
Pharmacokinetic and Physicochemical Properties
Comparative Physicochemical Data
| Property | Target Compound (Estimated) | 3-(4-Ethoxyphenyl)-7,8-Dimethoxy | ELND006 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | 469.5 | 522.4 |
| XLogP3 | ~4.0 | 4.5 | 5.2 |
| Rotatable Bonds | ~8 | 8 | 6 |
| Hydrogen Bond Acceptors | 6 | 6 | 9 |
- Lipophilicity : ELND006’s higher XLogP3 (5.2) correlates with enhanced blood-brain barrier penetration, critical for CNS targets.
- Rotatable Bonds : The target compound’s flexibility (8 rotatable bonds) may favor conformational adaptation to NTR1, whereas ELND006’s rigidity improves metabolic stability.
Biological Activity
The compound 3-(4-fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is . Its structure includes a pyrazoloquinoline core substituted with a fluorophenyl and dimethoxy groups, which are known to influence its biological activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazoloquinolines exhibit significant anticancer activity. For instance, compounds structurally related to This compound have shown promising results against various cancer cell lines.
-
Cell Line Studies :
- In vitro studies on cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) have demonstrated cytotoxic effects with IC50 values ranging from 7.01 µM to 14.31 µM for similar pyrazolo compounds .
- The compound was noted for its ability to inhibit topoisomerase-IIa, a critical enzyme in DNA replication and repair, which is often targeted in cancer therapies .
- Mechanism of Action :
Other Biological Activities
Beyond anticancer properties, pyrazoloquinolines have been explored for their anti-inflammatory and analgesic effects. The presence of methoxy groups is believed to enhance these activities by influencing interaction with biological targets.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Pyrazole Derivatives : A study highlighted that certain pyrazole derivatives exhibited significant cytotoxicity against Hep-2 (laryngeal carcinoma) and P815 (mastocytoma) cell lines with IC50 values reported at 3.25 mg/mL and 17.82 mg/mL respectively .
- Comparative Analysis : A comparative analysis of various pyrazoloquinolines demonstrated that modifications in the aromatic substituents could lead to enhanced activity against specific cancer types, suggesting a structure-activity relationship (SAR) that could be exploited for drug design .
Data Table: Biological Activity Overview
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 14.31 | Topoisomerase-II inhibition |
| Similar Pyrazole Derivative | NCI-H460 | 7.01 | Microtubule disruption |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL | Cytotoxicity |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | Not specified | Anticancer |
Q & A
What are the key challenges in synthesizing this compound, and what strategies optimize yield and purity?
The synthesis involves multi-step reactions, including Suzuki–Miyaura coupling for aryl-aryl bond formation and regioselective substitutions to position the 4-fluorophenyl and 3-methylbenzyl groups. Challenges include avoiding byproducts from competing reactions (e.g., over-oxidation) and ensuring stereochemical fidelity. Strategies:
- Catalyst optimization : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 20% yield increase in analogous pyrazoloquinolines) .
- Purification : Employ preparative HPLC with a C18 column and gradient elution (MeCN/H₂O + 0.1% TFA) to isolate the target compound from structurally similar impurities .
How can researchers validate the structural integrity of this compound post-synthesis?
Advanced analytical workflows are critical:
- Hyphenated techniques : LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 446.2) and detects trace impurities .
- 2D NMR : COSY and HSQC resolve overlapping signals from the dimethoxy and fluorophenyl groups. For example, methoxy protons show distinct NOEs with adjacent aromatic protons .
- Single-crystal X-ray diffraction : Resolves ambiguity in regiochemistry (e.g., distinguishing C-5 vs. C-6 substitution on the quinoline core) .
What methodologies are recommended for assessing its biological activity in target validation studies?
Focus on mechanism-driven assays:
- Enzyme inhibition : Use fluorescence polarization assays for kinase targets (e.g., IC₅₀ determination with ATP-concentration titration) .
- Cellular uptake : Quantify intracellular accumulation via LC-MS/MS in cell lysates, noting the impact of the 4-fluorophenyl group on membrane permeability .
- In vivo efficacy : Employ xenograft models with pharmacokinetic profiling (e.g., AUC₀–24h > 5000 ng·h/mL in mice) .
How do structural modifications influence its structure-activity relationships (SAR)?
Key SAR insights from analogous compounds:
- Fluorine substitution : The 4-fluorophenyl group enhances target binding (ΔΔG = -2.3 kcal/mol via docking) but reduces solubility (logP increases by 0.5) .
- Methoxy positioning : 7,8-Dimethoxy groups improve metabolic stability (t₁/₂ > 6 hrs in liver microsomes) compared to mono-methoxy derivatives .
- Benzyl vs. methyl : The 3-methylbenzyl group at C-5 increases steric bulk, reducing off-target interactions (e.g., 10-fold selectivity over related kinases) .
How should researchers address contradictory data in biological activity reports?
Contradictions may arise from assay variability or metabolite interference. Mitigation strategies:
- Orthogonal assays : Confirm COX-2 inhibition via both prostaglandin E₂ ELISA and oxygen consumption rate (OCR) assays .
- Metabolite screening : Use HR-MS to identify active/degradation products (e.g., demethylated derivatives retaining 30% activity) .
- Standardized protocols : Adopt NIH/NCATS guidelines for dose-response curves (e.g., 10-point dilution, triplicate runs) .
What green chemistry principles apply to scaling up its synthesis?
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for safer, recyclable alternatives .
- Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce heavy metal waste .
- Microwave flow reactors : Achieve 85% yield with 50% energy reduction compared to batch reactors .
How can degradation pathways be characterized to improve formulation stability?
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidants (H₂O₂). Major degradation products include quinoline-ring-opened aldehydes (identified via HPLC-MS) .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous suspensions, improving shelf life to >12 months .
What computational tools predict its pharmacokinetic and toxicity profiles?
- ADMET prediction : SwissADME estimates moderate bioavailability (F = 55%) due to high logP (4.9) but flags potential hERG inhibition (IC₅₀ = 1.2 μM) .
- Molecular dynamics (MD) : Simulate binding to CYP3A4 to predict metabolism hotspots (e.g., demethylation at C-7) .
What role does the fluorine atom play in its pharmacological profile?
- Bioavailability : The 4-fluorophenyl group enhances passive diffusion (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) .
- Target engagement : Fluorine’s electronegativity strengthens hydrogen bonding with kinase hinge regions (e.g., ΔpIC₅₀ = 0.7 vs. non-fluorinated analogs) .
How is crystallographic data utilized to resolve structural ambiguities?
- X-ray diffraction : Refine torsional angles (e.g., dihedral angle = 8.7° between pyrazole and quinoline planes) to confirm substituent orientation .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···π contacts stabilize the crystal lattice) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
